1-Amino-1-deoxy-d-arabinitol
CAS No.:
Cat. No.: VC16210199
Molecular Formula: C5H13NO4
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H13NO4 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 5-aminopentane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2 |
| Standard InChI Key | RNHXWPCUJTZBAR-UHFFFAOYSA-N |
| Canonical SMILES | C(C(C(C(CO)O)O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Amino-1-deoxy-D-arabinitol (C₅H₁₃NO₄) belongs to the class of aminodeoxysugars, where an amino group replaces a hydroxyl group in the parent sugar, D-arabinose. Its IUPAC name, 5-aminopentane-1,2,3,4-tetrol, reflects a five-carbon chain with hydroxyl groups at positions 1–4 and an amino group at position 5. The compound’s stereochemistry is critical to its biological activity, as the spatial arrangement of functional groups determines its interaction with enzymatic active sites.
Key Structural Features:
-
Backbone: Acyclic pentitol derived from D-arabinose.
-
Functional Groups: Primary amino (-NH₂) at C1 and hydroxyl (-OH) groups at C2–C5.
-
Stereochemistry: The D-configuration ensures compatibility with biologically relevant carbohydrate structures.
Spectral and Physical Data
Synthesis and Preparation
Conventional Synthetic Pathways
The synthesis of 1-amino-1-deoxy-D-arabinitol typically begins with D-arabinose, leveraging reductive amination or oxime formation followed by catalytic hydrogenation. For example, Holly et al. developed a method involving the reaction of D-arabinose with hydroxylamine to form an oxime intermediate, which is subsequently reduced to yield the amino sugar .
Critical Reaction Conditions:
-
Reductive Amination: Requires palladium or platinum catalysts under hydrogen gas.
-
Protective Groups: Temporary protection of hydroxyl groups (e.g., acetyl or benzyl) prevents undesired side reactions during multi-step syntheses .
Microbiological Oxidation
An alternative approach employs Acetobacter suboxydans to oxidize acetamido-deoxy polyhydric alcohols. For instance, 1-acetamido-1-deoxy-D-arabinitol can be oxidized to 5-acetamido-5-deoxy-D-threo-pentulose, a precursor that undergoes further chemical modifications to yield the target compound . This method emphasizes the role of biocatalysts in streamlining synthetic routes.
Biological Activity and Mechanistic Insights
Glycosidase Inhibition
1-Amino-1-deoxy-D-arabinitol acts as a competitive inhibitor of glycosidases, enzymes responsible for hydrolyzing glycosidic bonds in carbohydrates. By mimicking the transition state of carbohydrate substrates, it binds to the enzyme’s active site, preventing catalysis.
Enzyme Specificity:
-
α-Glucosidases: Demonstrated inhibition in biochemical assays, though less potent than analogues like 1,4-dideoxy-1,4-imino-D-arabinitol (DAB) .
-
β-Galactosidases: Limited activity, suggesting structural selectivity influenced by the amino group’s position.
Therapeutic Implications
Glycosidase inhibition disrupts glycoprotein processing, a pathway exploited by cancer cells and viruses for replication. Preclinical studies suggest that 1-amino-1-deoxy-D-arabinitol could impair viral envelope protein maturation or tumor cell adhesion, though in vivo efficacy remains unverified.
Research Applications and Recent Advances
Metabolic Pathway Analysis
The compound serves as a tool to study carbohydrate metabolism. For example, its incorporation into oligosaccharide analogs helps map enzymatic pathways in glycobiology .
Structural Modifications
Recent efforts focus on derivatizing the amino group to enhance inhibitory potency. Hydrazide-containing analogues, such as those reported in DAB studies, demonstrate improved α-mannosidase inhibition (Kᵢ = 0.23–1.4 μM) . While these modifications pertain to DAB derivatives, they provide a template for optimizing 1-amino-1-deoxy-D-arabinitol .
Challenges and Future Directions
Synthetic Accessibility
The lack of natural abundance necessitates efficient synthetic routes. Current methods suffer from moderate yields and complex purification steps, underscoring the need for innovative strategies like flow chemistry or enzymatic synthesis .
Clinical Translation
Despite promising in vitro results, no clinical trials have been reported. Future research must address pharmacokinetic challenges, such as poor oral bioavailability and rapid renal clearance, to enable therapeutic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume